molecular formula C27H25N3O2 B2833974 3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185041-28-4

3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2833974
CAS RN: 1185041-28-4
M. Wt: 423.516
InChI Key: UFPAJONOLBKANI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrimidoindole core and the attached aromatic rings of the methoxybenzyl and methylbenzyl groups. The presence of nitrogen in the pyrimidine ring and the indole ring would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The nitrogen atoms in the pyrimidoindole core could potentially act as nucleophilic sites in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups like the methoxy groups would likely make the compound relatively stable and could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

A study conducted by Ivashchenko et al. (2019) developed a synthesis method for a compound structurally similar to "3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one", focusing on its application as a novel inhibitor of Hepatitis B. The synthesis process involved studying the electronic and spatial structure of this biologically active molecule both theoretically and experimentally, utilizing single-crystal X-ray analysis to confirm its existence in a monoclinic P21/n space group. The compound showed promising in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV), indicating its potential as a therapeutic agent in antiviral research Ivashchenko, A., Mitkin, O. D., Kravchenko, D., Kuznetsova, I., Kovalenko, S., Bunyatyan, N. D., & Langer, T. (2019). Crystals.

Molecular Docking and Anti-inflammatory Applications

Another notable study by Ikuta et al. (1987) synthesized a series of compounds, including those with structural similarities to the target molecule, to evaluate their potential as anti-inflammatory agents. The research aimed to explore these compounds as dual inhibitors of prostaglandin and leukotriene synthesis, offering a novel approach to anti-inflammatory and analgesic therapies. Some of the synthesized compounds demonstrated equipotent anti-inflammatory activities to indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), but with reduced ulcerogenic effects. This suggests the therapeutic potential of these compounds in the development of safer anti-inflammatory drugs Ikuta, H., Shirota, H., Kobayashi, S., Yamagishi, Y., Yamada, K., Yamatsu, I., & Katayama, K. (1987). Journal of medicinal chemistry.

Electronic and Nonlinear Optical Properties

Beytur and Avinca (2021) conducted a study on compounds structurally related to "3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one", focusing on their electronic, nonlinear optical properties, and molecular electrostatic potentials. The research involved DFT calculations to explore the electronic properties, revealing parameters such as ionization potential, electron affinity, energy gap, and electrophilic index. This study contributes to the understanding of the electronic behavior of these compounds, which is crucial for their potential applications in materials science and electronic devices Beytur, M., & Avinca, I. (2021). Heterocyclic Communications.

Antimicrobial Activity

Roth et al. (1989) synthesized a series of 2,4-diamino-5-benzylpyrimidines, including derivatives that share structural features with the target molecule, to investigate their antibacterial activity against anaerobic organisms. These compounds showed significant in vitro activity against Bacteroides species and Fusobacterium, comparable or superior to metronidazole, a standard treatment for anaerobic infections. This highlights the potential of these compounds in addressing resistant anaerobic bacterial infections, an increasingly challenging issue in clinical microbiology Roth, B., Tidwell, M. Y., Ferone, R., Baccanari, D., Sigel, C. W., Deangelis, D., & Elwell, L. (1989). Journal of medicinal chemistry.

Future Directions

The study of compounds with the pyrimidoindole core could be a promising area of research, given the biological activity observed for similar compounds. Future work could involve the synthesis of analogs with different substituents to investigate structure-activity relationships .

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-18-8-11-20(12-9-18)15-30-23-13-10-19(2)14-22(23)25-26(30)27(31)29(17-28-25)16-21-6-4-5-7-24(21)32-3/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPAJONOLBKANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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